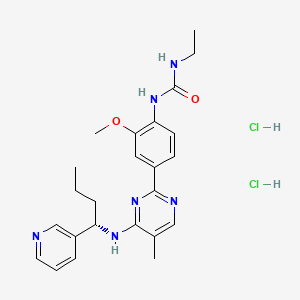
Lexibulin dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYT-997 dihydrochloride, also known as lexibulin dihydrochloride, is a wholly synthetic compound that exhibits potent cytotoxic activity. It functions as a tubulin polymerization inhibitor, disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and motility. This compound has shown significant potential as an anticancer agent due to its ability to block the cell cycle at the G2-M boundary and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYT-997 dihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CYT-997 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and supply. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
CYT-997 dihydrochloride primarily undergoes reactions related to its role as a tubulin polymerization inhibitor. These include:
Reduction: Reduction reactions may occur under specific conditions, altering the compound’s activity and stability.
Substitution: Substitution reactions can modify the functional groups on the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of CYT-997 dihydrochloride include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .
Major Products Formed
The major products formed from the reactions of CYT-997 dihydrochloride include its oxidized and reduced forms, as well as substituted derivatives. These products may exhibit varying degrees of cytotoxicity and biological activity, contributing to the compound’s versatility as an anticancer agent .
Scientific Research Applications
CYT-997 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CYT-997 dihydrochloride exerts its effects by inhibiting tubulin polymerization, which is crucial for the formation of microtubules. This disruption leads to cell cycle arrest at the G2-M boundary, preventing cells from dividing and ultimately inducing apoptosis. The compound also increases the permeability of endothelial cell monolayers, disrupting tumor blood flow and contributing to its vascular disrupting activity .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known tubulin polymerization inhibitor used in cancer treatment.
Vincristine and Vinblastine: Vinca alkaloids that also target microtubules but have limitations such as resistance development and the need for intravenous administration.
Uniqueness of CYT-997 Dihydrochloride
CYT-997 dihydrochloride stands out due to its oral bioavailability, making it more convenient for patients. Additionally, it has shown efficacy in cancer models resistant to other treatments, highlighting its potential as a novel anticancer agent .
Properties
Molecular Formula |
C24H32Cl2N6O2 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C24H30N6O2.2ClH/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2;;/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30);2*1H/t19-;;/m0../s1 |
InChI Key |
HGDCRTLMRFHNOZ-TXEPZDRESA-N |
Isomeric SMILES |
CCC[C@@H](C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC.Cl.Cl |
Canonical SMILES |
CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


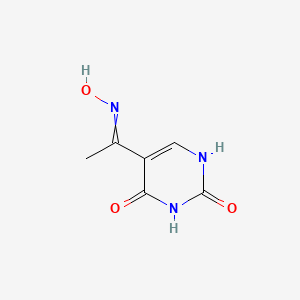

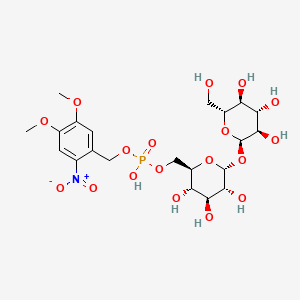
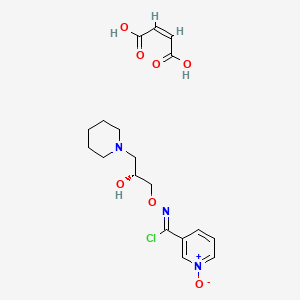
![5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione](/img/structure/B10800947.png)

![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride](/img/structure/B10800973.png)

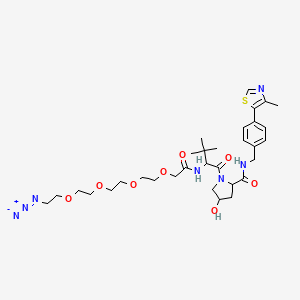

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)

![6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801005.png)
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B10801010.png)
